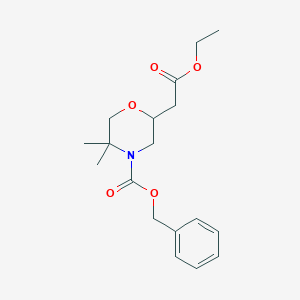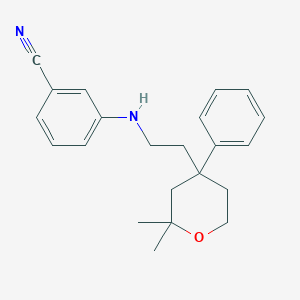
T-1-Mbhepa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-1-Mbhepa is a semi-synthetic derivative of the theobromine alkaloid, designed as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant anti-tumor and anti-angiogenic effects, making it a promising candidate for cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-1-Mbhepa involves several steps, starting with theobromine as the base compound. The synthetic route includes:
Alkylation: Theobromine undergoes alkylation to introduce specific functional groups.
Condensation: The alkylated theobromine is then subjected to condensation reactions to form the desired structure.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used for the alkylation and condensation reactions.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The compound is then packaged under controlled conditions to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
T-1-Mbhepa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Substitution reactions are used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
T-1-Mbhepa has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of VEGFR-2.
Biology: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.
Medicine: Explored as a potential anti-cancer agent due to its anti-tumor and anti-angiogenic properties.
Mécanisme D'action
T-1-Mbhepa exerts its effects by inhibiting VEGFR-2, a key receptor involved in angiogenesis and tumor growth. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell proliferation and migration. This inhibition leads to reduced tumor growth and angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor with similar anti-tumor properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.
Pazopanib: An inhibitor of VEGFR-2 and other tyrosine kinases used in cancer treatment.
Uniqueness of T-1-Mbhepa
This compound is unique due to its high selectivity and potency as a VEGFR-2 inhibitor. It has shown a higher selectivity index compared to other similar compounds, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C25H25N7O4 |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-[(E)-1-[4-[[2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetyl]amino]phenyl]ethylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C25H25N7O4/c1-15-6-5-7-18(12-15)23(34)29-28-16(2)17-8-10-19(11-9-17)27-20(33)13-32-24(35)21-22(26-14-30(21)3)31(4)25(32)36/h5-12,14H,13H2,1-4H3,(H,27,33)(H,29,34)/b28-16+ |
Clé InChI |
CWWKAFAYIFZLPM-LQKURTRISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=C(N=CN4C)N(C3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![prop-2-enyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12368463.png)
![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)
![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)






